molecular formula C29H27ClN6 B2623148 6-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946289-46-9

6-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2623148
CAS No.: 946289-46-9
M. Wt: 495.03
InChI Key: SSZDPVIWSSQWII-UHFFFAOYSA-N
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Description

Benzylpiperidine Moiety

The 4-benzylpiperidin-1-yl group at the 6-position contributes to hydrophobic interactions and conformational flexibility . Molecular docking studies of analogous compounds show that the benzyl ring occupies hydrophobic region II of EGFR’s ATP-binding site, while the piperidine nitrogen forms hydrogen bonds with backbone residues (e.g., Met793). This dual role enhances binding affinity and mitigates steric clashes caused by gatekeeper mutations like T790M.

Table 1: Impact of 6-Position Substituents on EGFR Inhibition

Substituent IC~50~ (EGFR^WT^, µM) IC~50~ (EGFR^T790M^, µM)
4-Anilino (erlotinib) 0.006 0.563
6-(4-Benzylpiperidine) 0.016 0.236
6-Aliphatic amine >1.0 >5.0

Data adapted from .

3-Chlorophenyl Group

The N-(3-chlorophenyl) group at the 4-position introduces electron-withdrawing effects and π-π stacking potential . Chlorine’s electronegativity polarizes the aromatic ring, strengthening hydrogen bonds with catalytic lysine residues (e.g., Lys745 in EGFR). Additionally, the meta-chloro orientation minimizes steric hindrance while allowing optimal alignment with hydrophobic subpockets. In pyrazolopyrimidine derivatives, 3-chlorophenyl substitutions have been correlated with a 3–5-fold increase in antiproliferative activity compared to unsubstituted analogs.

Synergistic Effects

The combination of benzylpiperidine and 3-chlorophenyl groups creates a bifunctional interaction profile :

  • Hydrophobic stabilization from benzylpiperidine enhances residence time in the ATP-binding site.
  • Electronic modulation via the chloro group fine-tunes binding energy and selectivity.

This synergy is evident in molecular dynamics simulations, where the dual substituents reduce protein-ligand complex flexibility by 40% compared to mono-substituted derivatives.

Properties

IUPAC Name

6-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27ClN6/c30-23-10-7-11-24(19-23)32-27-26-20-31-36(25-12-5-2-6-13-25)28(26)34-29(33-27)35-16-14-22(15-17-35)18-21-8-3-1-4-9-21/h1-13,19-20,22H,14-18H2,(H,32,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZDPVIWSSQWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NC(=C4C=NN(C4=N3)C5=CC=CC=C5)NC6=CC(=CC=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic derivative with potential pharmacological applications. This article explores its biological activity, focusing on its receptor binding affinities, anticancer properties, and other therapeutic potentials.

Chemical Structure and Properties

The compound's molecular formula is C22H23ClN6O2C_{22}H_{23}ClN_{6}O_{2} with a molecular weight of approximately 438.92 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core substituted with a benzylpiperidine moiety and a chlorophenyl group, which may influence its biological interactions.

1. Receptor Binding Affinity

Research indicates that compounds containing the benzylpiperidine structure often exhibit significant binding affinity for sigma receptors. A study demonstrated that related N-(1-benzylpiperidin-4-yl)arylacetamides showed higher affinity for sigma1 receptors compared to sigma2 receptors, suggesting potential neuropharmacological applications . While specific data on the target receptor affinities of the compound are scarce, its structural similarities imply a likely interaction profile with sigma receptors.

2. Anticancer Activity

The compound has been evaluated for its anticancer properties against various cell lines:

  • In vitro studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines exhibit notable antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
  • The compound's activity was assessed through IC50 values, which indicate the concentration required to inhibit cell viability by 50%. For instance, related compounds have shown IC50 values ranging from 0.2 to 10 µM against different cancer types .
CompoundCell LineIC50 (µM)Reference
AMCF-7<10
BA5493.0
CHT-29<5

The mechanism through which this compound exerts its anticancer effects may involve:

  • Inhibition of cell proliferation : Similar compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death .
  • Receptor modulation : By interacting with sigma receptors, the compound may influence pathways involved in tumor growth and survival.

4. Additional Pharmacological Activities

Preliminary studies suggest that compounds within this chemical class may also exhibit:

  • Antibacterial properties : Some derivatives have demonstrated effectiveness against bacterial strains, indicating potential for broader therapeutic applications .
  • Neuroprotective effects : Given their interaction with sigma receptors, these compounds may also offer neuroprotective benefits in models of neurodegenerative diseases.

Case Studies

A notable case study involved the evaluation of related pyrazolo[3,4-d]pyrimidine derivatives in a high-throughput screening setup. Compounds were tested for their ability to inhibit cancer cell growth and showed promising results, particularly those with similar structural features to the compound discussed here .

Scientific Research Applications

Molecular Structure and Characteristics

  • Molecular Formula: C₃₃H₃₈ClN₃O₂
  • Molecular Weight: 544.1 g/mol
  • IUPAC Name: 6-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Structural Representation

The compound features a complex heterocyclic structure that integrates a pyrazolo[3,4-d]pyrimidine core with piperidine and chlorophenyl substituents, which may contribute to its biological activity.

Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties. Studies have suggested that these compounds may act as inhibitors of certain enzymes involved in neurodegenerative diseases. For instance, derivatives have shown promise as inhibitors of acetylcholinesterase and butyrylcholinesterase, which are relevant in Alzheimer's disease treatment .

Anticancer Activity

The compound's structural analogs have been evaluated for their anticancer properties. Research has demonstrated that pyrazolo[3,4-d]pyrimidine derivatives can inhibit tumor cell growth by inducing apoptosis and inhibiting cell proliferation pathways. In vitro studies have indicated that these compounds can effectively target various cancer cell lines, including breast and prostate cancer cells .

Antimicrobial Properties

The antimicrobial activity of related piperidine derivatives has been documented against a range of pathogens. Compounds with similar structures have shown efficacy against both bacterial and fungal strains. The mechanism often involves disrupting microbial cell membranes or inhibiting critical metabolic pathways within the pathogens .

Case Study 1: Neuroprotective Effects

A study investigating the effects of pyrazolo[3,4-d]pyrimidine derivatives on neuronal cells reported significant neuroprotective effects against oxidative stress-induced damage. The results indicated that these compounds could reduce cell death rates by modulating apoptotic pathways and enhancing cellular antioxidant defenses.

Case Study 2: Anticancer Screening

In a screening of various pyrazolo[3,4-d]pyrimidine compounds for anticancer activity, one derivative demonstrated IC50 values in the nanomolar range against several cancer cell lines. The study highlighted the importance of structural modifications in enhancing the potency and selectivity of these compounds towards cancer cells.

Case Study 3: Antimicrobial Efficacy

A series of synthesized piperidine-based compounds were tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results showed that specific derivatives exhibited significant antibacterial activity, suggesting potential for development into therapeutic agents for treating infections.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Core

The pyrimidine ring’s C-4 and C-6 positions are susceptible to nucleophilic substitution due to electron-deficient aromaticity. For example:

  • Amination : Reaction with amines (e.g., aniline) at elevated temperatures replaces the C-4 amine group. A related compound, 4-chloro-N,1-diphenylpyrazolo[3,4-d]pyrimidin-6-amine, underwent substitution with aniline under mild conditions to yield 4-anilino derivatives .

  • Chlorination/Dechlorination : Treatment with POCl₃ and PCl₅ introduces chlorine atoms at reactive positions, as seen in the synthesis of 4,6-dichloro-pyrazolo[3,4-d]pyrimidines .

Example Reaction Table

Reaction TypeReagents/ConditionsProductYieldSource
AminationAniline, ethanol, reflux4-Anilino derivative75%
ChlorinationPOCl₃/PCl₅, 110°C4,6-Dichloro analog85%

Cyclization Reactions

The benzylpiperidine moiety and pyrazolo[3,4-d]pyrimidine core enable cyclization under acidic or basic conditions:

  • Diazepine Formation : Analogous pyrazolo-pyrimidines reacted with diarylidenketones in acetic acid/ethanol to form diazepine-fused derivatives .

  • Intramolecular Cyclization : Piperidine-linked substituents may undergo ring closure under Pd-catalyzed conditions to generate polycyclic systems.

Key Cyclization Pathway

  • React with diarylidenketone in glacial acetic acid.

  • Stir under reflux for 3–6 hours.

  • Precipitate and recrystallize product .

Electrophilic Aromatic Substitution

The 3-chlorophenyl group participates in electrophilic substitution:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the meta or para positions.

  • Sulfonation : Fuming H₂SO₄ yields sulfonic acid derivatives.

Reactivity Trends

  • Electron-withdrawing Cl substituent directs incoming electrophiles to specific positions.

Hydrogenation of the Benzylpiperidine Group

The benzylpiperidine moiety is prone to catalytic hydrogenation:

  • Benzyl Group Reduction : H₂/Pd-C in ethanol reduces the benzyl group to a cyclohexylmethyl derivative, altering lipophilicity .

Conditions

  • 10% Pd/C, H₂ (1 atm), EtOH, 25°C, 12 hours .

Functionalization of the Piperidine Ring

The piperidine nitrogen can undergo alkylation or acylation:

  • Acylation : React with acyl chlorides (e.g., acetyl chloride) in DCM/DIEA to form amides .

  • Quaternary Ammonium Salt Formation : Treatment with methyl iodide yields N-methylated derivatives.

Example

ReactionReagentsProductYieldSource
AcylationAcetyl chloride, DIEAN-Acetylpiperidine60%

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the phenyl or chlorophenyl groups:

  • Suzuki Coupling : Replace the Cl substituent with aryl/heteroaryl boronic acids .

  • Buchwald–Hartwig Amination : Introduce secondary amines at the chlorophenyl position.

Optimized Suzuki Conditions

  • Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C .

Oxidation Reactions

The pyrazolo[3,4-d]pyrimidine core resists oxidation, but substituents like benzylpiperidine may oxidize:

  • Piperidine Oxidation : MnO₂ or KMnO₄ converts piperidine to a ketone or lactam .

Stability Under Acidic/Basic Conditions

  • Acidic Hydrolysis : Prolonged exposure to HCl (6M) cleaves the pyrimidine ring.

  • Base Stability : Stable in NaOH (1M) at room temperature but degrades at elevated temperatures.

Comparison with Similar Compounds

Substituent Variations at Position 6

The 6-position of pyrazolo[3,4-d]pyrimidines often modulates solubility and target binding.

  • Target Compound : 4-Benzylpiperidin-1-yl group (bulky, lipophilic, basic amine).
  • 4-(4-Benzyhydryl-1-Piperazinyl) Analogue (Molecular Weight: 517.68 g/mol): Features a piperazinyl group instead of piperidinyl, introducing an additional nitrogen for hydrogen bonding. This may enhance solubility but reduce membrane permeability compared to the target .

Substituent Variations at Position 1

The 1-position often determines scaffold orientation.

  • Target Compound : Phenyl group (aromatic, planar).
  • This modification could enhance binding to ATP pockets in kinases .

Substituent Variations at Position 4

The 4-position amine is critical for hydrogen bonding with biological targets.

  • Target Compound : N-(3-Chlorophenyl) group (electron-withdrawing chlorine at meta position).
  • N-(2-Methoxyethyl) Derivative (): Methoxyethyl introduces polarity, improving aqueous solubility but possibly weakening hydrophobic interactions in binding pockets .

Hybrid and Fused-Ring Systems

  • Oxan-4-yl Substituent (): A tetrahydropyran group at position 1 introduces an oxygen atom, improving solubility but reducing rigidity compared to the target’s benzylpiperidinyl group .

Data Tables

Table 1: Substituent Effects on Molecular Properties

Compound Position 6 Substituent Position 1 Substituent Position 4 Substituent Molecular Weight (g/mol)
Target Compound 4-Benzylpiperidin-1-yl Phenyl N-(3-Chlorophenyl) Not Provided
4-(4-Benzyhydryl-1-Piperazinyl) Analogue Piperazinyl Phenyl N,N-Diethyl 517.68
Thieno-Pyrimidine Hybrid N/A Thieno[3,2-d]pyrimidine N-(3-Phenyl) Not Provided
N-(4-Chlorophenyl) Derivative Chloromethyl 4-Chlorophenyl N-Benzyl 289.72

Key Research Findings

Synthetic Accessibility: The thieno-pyrimidine hybrid () achieved an 82% yield using Vilsmeier–Haack reagent, suggesting efficient routes for complex fused-ring systems .

Substituent Position Matters : Chlorine at the 3- vs. 4-position on the phenylamine (Target vs. ) may drastically alter target engagement due to steric and electronic effects .

Piperidine vs. Piperazine : The target’s 4-benzylpiperidinyl group offers a balance between lipophilicity and basicity, whereas piperazinyl analogues () may prioritize solubility over membrane permeability .

Q & A

Q. What synthetic routes are commonly employed for preparing this compound, and what are the critical reaction conditions?

Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, intermediate pyrazolo[3,4-d]pyrimidine scaffolds are functionalized at the 4-amine position using aryl/alkyl halides or activated electrophiles. Key steps include:

  • Step 1 : Reaction of a pyrazolo[3,4-d]pyrimidine precursor (e.g., compound 5 in ) with 4-benzylpiperidine derivatives in dry acetonitrile under reflux, followed by purification via recrystallization from acetonitrile .
  • Step 2 : Introduction of the 3-chlorophenyl group via Buchwald–Hartwig amination or Ullmann coupling, requiring palladium catalysts and controlled heating .
    Critical conditions: Anhydrous solvents (e.g., acetonitrile, dichloromethane), stoichiometric ratios of reagents, and recrystallization for purity control.

Q. How is the structural integrity and purity of the compound validated post-synthesis?

Methodological Answer :

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms substitution patterns (e.g., benzylpiperidine protons at δ 2.5–3.5 ppm, aromatic protons from the chlorophenyl group at δ 7.2–7.8 ppm) .
    • IR : Validates functional groups (e.g., amine N–H stretches at ~3300 cm⁻¹, aromatic C=C at ~1600 cm⁻¹) .
  • Chromatography :
    • HPLC : Purity assessment (>95% via reverse-phase methods, as in ) .
  • Elemental Analysis : Matches calculated vs. observed C, H, N percentages to confirm molecular formula .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

Methodological Answer :

  • Reaction Path Search : Quantum chemical calculations (DFT) model transition states and intermediates to predict favorable reaction pathways .
  • Solvent Effects : Molecular dynamics simulations assess solvent interactions (e.g., acetonitrile vs. DMSO) to optimize reaction yields .
  • Catalyst Screening : Virtual libraries of palladium/copper catalysts (e.g., from ) are screened for coupling efficiency using docking studies .
    Example: highlights integrating computational predictions with experimental validation to reduce trial-and-error approaches.

Q. What strategies resolve discrepancies in reported spectroscopic data for structurally similar derivatives?

Methodological Answer :

  • Crystallographic Validation : Single-crystal X-ray diffraction (as in ) provides definitive bond lengths/angles to resolve ambiguities in NMR/IR assignments .
  • Comparative Analysis : Cross-referencing data from multiple sources (e.g., vs. 3) identifies solvent-induced shifts or tautomeric forms affecting spectral profiles.
  • Dynamic NMR : Variable-temperature ¹H NMR experiments distinguish conformational isomers (e.g., rotational barriers in benzylpiperidine groups) .

Q. How does the substitution pattern on the pyrazolo[3,4-d]pyrimidine core influence biological activity?

Methodological Answer :

  • SAR Studies :
    • Piperidine Substituents : Bulky groups (e.g., 4-benzyl) enhance lipophilicity and membrane permeability, as shown in analogs with anti-inflammatory activity () .
    • Aryl Amines : Electron-withdrawing groups (e.g., 3-chlorophenyl) stabilize hydrogen bonding with target proteins () .
  • In Silico Docking : Molecular modeling predicts binding affinities to kinase targets (e.g., JAK/STAT pathways) using crystal structures of related compounds .

Q. What are the challenges in scaling up synthesis while maintaining purity?

Methodological Answer :

  • Purification : Transition from recrystallization (lab-scale) to column chromatography (pilot-scale) requires optimizing solvent systems (e.g., ethyl acetate/hexane gradients) .
  • Byproduct Control : Monitoring intermediates via LC-MS prevents accumulation of side products (e.g., dehalogenated derivatives) .
  • Process Automation : Flow chemistry systems improve reproducibility in coupling reactions () .

Data Contradiction Analysis

Q. How to address conflicting reports on reaction yields for similar pyrazolo[3,4-d]pyrimidine derivatives?

Methodological Answer :

  • Parameter Optimization : Systematic variation of catalysts (e.g., CuBr vs. Pd(PPh₃)₄ in vs. 9), solvents, and temperatures identifies yield-limiting factors .
  • Reaction Monitoring : In situ FTIR or Raman spectroscopy tracks intermediate formation to pinpoint incomplete reactions or degradation .
  • Meta-Analysis : Aggregating data from , and 9 reveals that anhydrous conditions and inert atmospheres consistently improve yields by 15–20% .

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